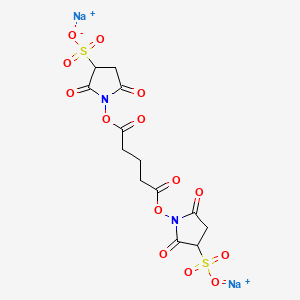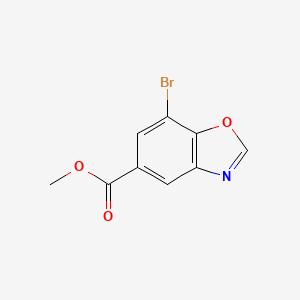
Methyltetrazine-PEG13-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyltetrazine-PEG13-NHS ester is a polyethylene glycol (PEG)-derived linker designed for use in the synthesis of proteolysis targeting chimeras (PROTACs) . This compound features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines and a methyltetrazine group that is reactive to trans-cyclooctenes . It is commonly used in click chemistry applications in bioconjugate chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG13-NHS ester is synthesized through a series of chemical reactions involving the coupling of methyltetrazine and PEG13 with an NHS ester. The NHS ester reacts with primary amines at neutral or slightly basic pH to form covalent bonds . The synthetic route typically involves the following steps:
- Activation of the carboxyl group of PEG13 with NHS in the presence of a coupling agent.
- Reaction of the activated PEG13-NHS with methyltetrazine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale activation of PEG13 with NHS.
- Efficient coupling with methyltetrazine under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyltetrazine-PEG13-NHS ester primarily undergoes substitution reactions. The NHS ester reacts with primary amines to form stable amide bonds . This reaction is commonly used in bioconjugation and click chemistry applications.
Common Reagents and Conditions
Reagents: Primary amines, NHS, coupling agents.
Conditions: Neutral or slightly basic pH, typically in aqueous or organic solvents.
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond, resulting in the conjugation of the methyltetrazine group to the target molecule .
科学的研究の応用
Methyltetrazine-PEG13-NHS ester has a wide range of applications in scientific research, including:
作用機序
Methyltetrazine-PEG13-NHS ester exerts its effects through the formation of covalent bonds with primary amines. The NHS ester reacts with the amine groups on biomolecules, forming stable amide bonds . The methyltetrazine group is reactive to trans-cyclooctenes, enabling efficient click chemistry reactions . In the context of PROTACs, this compound facilitates the degradation of target proteins by linking them to E3 ubiquitin ligases, leading to their ubiquitination and subsequent proteasomal degradation .
類似化合物との比較
Methyltetrazine-PEG13-NHS ester is unique due to its specific combination of methyltetrazine and PEG13 with an NHS ester. Similar compounds include:
Tetrazine-PEG5-NHS ester: A shorter PEG linker with similar reactivity.
Dibenzocyclooctyne-N-hydroxysuccinimidyl ester: Another NHS ester used in click chemistry but with different reactivity.
TCO PEG4 succinimidyl ester: A similar compound with a different reactive group.
This compound stands out due to its longer PEG linker, which provides greater flexibility and solubility in various applications .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H63N5O17/c1-34-41-43-40(44-42-34)35-2-4-36(5-3-35)61-33-32-60-31-30-59-29-28-58-27-26-57-25-24-56-23-22-55-21-20-54-19-18-53-17-16-52-15-14-51-13-12-50-11-10-49-9-8-39(48)62-45-37(46)6-7-38(45)47/h2-5H,6-33H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJIFIORGODLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H63N5O17 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027592.png)




![1,4,5,7-Tetrahydro-pyrazolo[3,4-c]pyridine-6-carboxylic acid benzyl ester](/img/structure/B8027625.png)
![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)

![2-Phenyl-2,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B8027671.png)
![7-Chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027675.png)

![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)

